Hydrazine monohydrobromide

Description

Properties

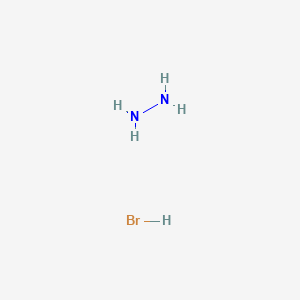

IUPAC Name |

hydrazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.H4N2/c;1-2/h1H;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHXJLRODLTJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrH5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13775-80-9, 23268-00-0 | |

| Record name | Hydrazine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13775-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, hydrobromide (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23268-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7065627 | |

| Record name | Hydrazinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Hydrazine hydrobromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13775-80-9 | |

| Record name | Hydrazine, hydrobromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013775809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Hydrazine monohydrobromide?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine monohydrobromide (H₄N₂·HBr), also known as hydrazinium monobromide, is the hydrobromide salt of hydrazine. It is a versatile reagent in chemical synthesis and a precursor to various compounds with applications in pharmaceuticals and materials science. This document provides an in-depth overview of its physical and chemical properties, methodologies for its characterization, and key synthetic and analytical workflows.

Physical Properties

This compound is a white to off-white crystalline solid.[1] It is hygroscopic and should be stored in a dry environment.[1][2] Key physical properties are summarized in Table 1 for easy reference.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | H₅BrN₂ | [3] |

| Molecular Weight | 112.96 g/mol | [1][2][3] |

| Appearance | White monoclinic crystalline flakes | [1][2] |

| Melting Point | 87 - 92 °C (188.6 - 197.6 °F) | [1][2][4] |

| Boiling Point | 190 °C (decomposes) | [1][2][5] |

| Density | 2.300 g/cm³ | [1][2][5] |

| Solubility in Water | 3260 g/L | [1][2][4] |

| Solubility in Organic Solvents | Soluble in lower alcohols; insoluble in most organic solvents. | [1][5] |

| Vapor Pressure | 20.7 mmHg at 25 °C | [1][5] |

Chemical Properties

This compound exhibits the characteristic reactivity of both a hydrazine derivative and a hydrobromide salt.

Acidity/Basicity

As the salt of a weak base (hydrazine) and a strong acid (hydrobromic acid), aqueous solutions of this compound are acidic, with a pH of 4-5 for a 100 g/L solution at 20°C. The pKa of the hydrazinium ion (N₂H₅⁺) is approximately 7.96, indicating the basic nature of the free hydrazine.

Stability and Reactivity

This compound is stable under normal conditions.[4] However, it should be stored away from incompatible materials such as strong bases and oxidizing agents.[6] It is also sensitive to moisture and light. Thermal decomposition may produce toxic fumes of hydrogen bromide and nitrogen oxides.[6]

Synthetic Utility

This compound is utilized in various chemical syntheses. It serves as a reagent in the preparation of bromostannates and bromostannites through reaction with tin bromide.[1][2] It is also a precursor in the synthesis of heterocyclic compounds, such as 2-(2′-furoyl)-4(5)-(2′-furanyl)-1H-imidazole (FFI).[1][2] Furthermore, it is used as a component in soldering flux.[1][2]

Experimental Protocols

Synthesis of this compound (Conceptual Laboratory Scale)

This protocol is adapted from industrial synthesis principles for a laboratory setting.

Objective: To synthesize this compound from hydrazine hydrate and hydrobromic acid.

Materials:

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Deionized water

-

Ethanol

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and flask

-

Filter paper

-

Drying oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of hydrazine hydrate in deionized water.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Slowly add a stoichiometric amount of 48% hydrobromic acid to the stirred hydrazine solution using a dropping funnel. The reaction is exothermic, and the temperature should be monitored and controlled.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

-

Remove the flask from the ice bath and allow it to slowly warm to room temperature.

-

Concentrate the solution under reduced pressure to remove excess water.

-

Induce crystallization by cooling the concentrated solution or by adding a small seed crystal.

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound crystals in a vacuum oven at a low temperature.

Caption: Workflow for the laboratory synthesis of this compound.

Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound like this compound.

Materials:

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Sample of this compound

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Carefully pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate initially.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

-

For accuracy, a slower heating rate (1-2 °C per minute) is recommended when approaching the expected melting point.

Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of this compound in water.

Materials:

-

This compound

-

Deionized water

-

Test tubes or small beakers

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Volumetric flasks and pipettes

-

Spatula

-

Filtration apparatus (e.g., syringe filter)

Procedure:

-

Prepare a saturated solution of this compound by adding an excess amount of the solid to a known volume of deionized water in a beaker with a magnetic stir bar.

-

Stir the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

After stirring, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant liquid using a pipette, ensuring no solid particles are transferred. A syringe filter can be used for this purpose.

-

Transfer the clear solution to a pre-weighed container.

-

Evaporate the water from the solution by gentle heating in an oven until a constant weight of the dissolved solid is obtained.

-

Calculate the mass of the dissolved this compound.

-

Express the solubility in grams per liter (g/L) of water.

Analytical Methods

The analysis of hydrazine and its derivatives, including this compound, often involves chromatographic techniques. Due to the lack of a strong chromophore, derivatization is frequently employed, especially for UV-Vis detection in HPLC.

HPLC Analysis of Hydrazine (as a Derivative)

A common method involves the derivatization of hydrazine with an aldehyde or ketone to form a hydrazone, which can be readily detected.

Caption: General workflow for the HPLC analysis of hydrazine via derivatization.

Applications in Drug Development

While this compound itself is primarily a laboratory reagent, the hydrazine moiety is a critical structural component in numerous pharmaceuticals. Hydrazides and hydrazones, derived from hydrazine, exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The reactivity of the hydrazine group allows for its incorporation into various heterocyclic systems, which are common scaffolds in drug molecules. Therefore, understanding the properties and reactions of simple hydrazine salts like the monohydrobromide is fundamental for the development of new hydrazine-based therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Study of Hydrazine-Bromine Reaction in Sulfuric Acid Media -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 3. US2708153A - Manufacture of hydrazine hydrobromide - Google Patents [patents.google.com]

- 4. Hydrazine - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

Synthesis and Preparation of Hydrazine Monohydrobromide: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of Hydrazine Monohydrobromide (N₂H₅Br) for laboratory applications. The document outlines the chemical properties, a detailed experimental protocol, safety considerations, and data presentation in a structured format to aid researchers in the safe and efficient laboratory-scale production of this compound.

Introduction

This compound, also known as hydrazinium bromide, is the hydrobromide salt of hydrazine. It serves as a valuable reagent in various chemical syntheses and is used in applications such as the preparation of soldering flux.[1] This guide details a straightforward and reproducible method for its preparation via the acid-base neutralization of hydrazine hydrate with hydrobromic acid.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and application of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13775-80-9 | [1] |

| Molecular Formula | H₅BrN₂ | |

| Molecular Weight | 112.96 g/mol | |

| Appearance | White to almost white crystalline powder or flakes | |

| Melting Point | 87-92 °C | |

| Solubility | Soluble in water | [2] |

| Stability | Stable under normal conditions. Sensitive to moisture. | [2] |

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of hydrazine hydrate with hydrobromic acid. The overall reaction is an acid-base neutralization, which is typically exothermic.

Chemical Reaction Pathway

The chemical equation for the synthesis is as follows:

N₂H₄·H₂O + HBr → N₂H₅Br + H₂O

The reaction pathway involves the protonation of one of the nitrogen atoms of the hydrazine molecule by the hydrobromic acid.

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound.

Materials and Reagents:

-

Hydrazine hydrate (N₂H₄·H₂O), e.g., 50-60% aqueous solution

-

Hydrobromic acid (HBr), e.g., 48% aqueous solution

-

Ethanol (for recrystallization)

-

Deionized water

-

Ice bath

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Büchner funnel and filter flask

-

Vacuum source

-

Beakers and graduated cylinders

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: In a fume hood, place a round-bottom flask equipped with a magnetic stir bar in an ice bath.

-

Addition of Hydrazine Hydrate: Charge the flask with a pre-determined amount of hydrazine hydrate solution. Begin stirring.

-

Slow Addition of Hydrobromic Acid: Slowly add a stoichiometric amount of hydrobromic acid to the stirred hydrazine hydrate solution using a dropping funnel. The addition should be dropwise to control the exothermic reaction and maintain the temperature below 20-25 °C.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another hour.

-

Isolation of Crude Product: Reduce the volume of the solution by approximately half using a rotary evaporator or by gentle heating. Cool the concentrated solution in an ice bath to induce crystallization.

-

Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water, followed by a small amount of cold ethanol.

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Table 2: Example Reagent Quantities and Theoretical Yield

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Hydrazine Hydrate (55% soln.) | 50.06 | 9.1 g | 0.1 |

| Hydrobromic Acid (48% soln.) | 80.91 | 16.9 g | 0.1 |

| Theoretical Yield | 112.96 | 11.3 g | 0.1 |

Note: The actual yield will be lower than the theoretical yield. A typical yield for this type of reaction is in the range of 80-90%.

Experimental Workflow

The following diagram illustrates the key steps in the laboratory preparation of this compound.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

Hydrazine and its derivatives are hazardous materials and must be handled with extreme caution in a well-ventilated fume hood.[3]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[4]

-

Inhalation: Avoid inhaling vapors. Hydrazine is toxic if inhaled.[2]

-

Skin Contact: Avoid skin contact. Hydrazine is toxic and corrosive, and can be absorbed through the skin.[2][4] In case of contact, immediately wash the affected area with plenty of water.[2]

-

Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] For larger spills, evacuate the area and contact emergency services.

-

Waste Disposal: Dispose of all waste, including reaction residues and contaminated materials, as hazardous waste in accordance with local, state, and federal regulations.[3][5]

Table 3: Hazard Information for Key Chemicals

| Chemical | Key Hazards | GHS Pictograms |

| Hydrazine Hydrate | Toxic, Corrosive, Carcinogen, Flammable, Environmental Hazard | ☠️, corrosive, health hazard, flammable, environmental hazard |

| Hydrobromic Acid | Corrosive, Causes severe skin burns and eye damage | corrosive |

| This compound | Toxic, Corrosive, May cause an allergic skin reaction, Suspected of causing cancer, Very toxic to aquatic life | ☠️, corrosive, health hazard, environmental hazard |

Conclusion

This guide provides a detailed and practical framework for the laboratory synthesis of this compound. By following the outlined experimental protocol and adhering to the stringent safety precautions, researchers can safely and efficiently prepare this valuable chemical intermediate for their scientific endeavors. The provided data and diagrams are intended to facilitate a clear understanding of the process and ensure reproducibility.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure and Molecular Geometry of Hydrazine Monohydrobromide

For Immediate Release

Pasadena, CA – December 24, 2025 – For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of small molecules is paramount. This in-depth technical guide elucidates the crystal structure and molecular geometry of Hydrazine Monohydrobromide (N₂H₅Br), a compound of interest in various chemical syntheses. This document provides a detailed overview of its crystallographic parameters, molecular dimensions, and the experimental protocols utilized for their determination, presenting all quantitative data in accessible formats and visualizing key aspects of the structural analysis.

Crystal Structure of this compound

This compound crystallizes in the monoclinic system, characterized by the space group C2/c.[1][2] The crystal structure was first determined by K. Sakurai and Y. Tomiie in 1952, and their findings remain a cornerstone in the study of hydrazinium salts.[1] The unit cell contains eight formula units of N₂H₅Br.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 12.85 Å |

| b | 4.54 Å |

| c | 11.94 Å |

| β | 110° 16' |

| Unit Cell Volume (V) | 652.8 ų |

| Formula Units per Cell (Z) | 8 |

Data sourced from Sakurai & Tomiie (1952).[1]

The arrangement of the hydrazinium (N₂H₅⁺) cations and bromide (Br⁻) anions in the crystal lattice is a result of a network of electrostatic interactions and hydrogen bonds. The hydrazinium ions are linked by N-H···N hydrogen bonds, forming infinite spiral chains that extend along the b-axis of the unit cell.[1] Due to the centrosymmetric nature of the C2/c space group, these spiral chains exist in both right-handed and left-handed forms within the crystal.[1]

Table 2: Atomic Coordinates for this compound

| Atom | x | y | z |

| Br | 0.125 | 0.230 | 0.038 |

| N₁ | 0.120 | 0.700 | 0.284 |

| N₂ | 0.148 | 0.880 | 0.194 |

Coordinates are given as fractions of the unit cell dimensions. Data sourced from Sakurai & Tomiie (1952).[1]

Molecular Geometry of the Hydrazinium Ion

The hydrazinium cation (N₂H₅⁺) in the monohydrobromide salt exhibits a staggered conformation, analogous to ethane. The geometry of this ion is a key factor in its chemical reactivity and interactions.

Table 3: Key Interatomic Distances in this compound

| Bond/Interaction | Distance (Å) |

| N-N | 1.45 |

| N-H···N | 2.93 |

| N₁···Br | 3.42, 3.56, 3.70 |

| N₂···Br | 3.29, 3.36, 3.37 |

Data sourced from Sakurai & Tomiie (1952).[1]

The N-N bond length of 1.45 Å is a significant feature of the hydrazinium ion in this structure.[1] The varying distances between the nitrogen atoms and the bromide ions suggest different degrees of interaction, with the -NH₃⁺ group (N₂) having closer contacts with the bromide anions than the -NH₂ group (N₁).[1]

Experimental Protocols

The determination of the crystal structure of this compound relies on established chemical and crystallographic techniques.

Synthesis and Crystallization

Single crystals of this compound suitable for X-ray diffraction can be prepared by the reaction of aqueous hydrobromic acid with an aqueous solution of hydrazine.[3]

Protocol:

-

To a stirred aqueous solution of hydrazine (H₂NNH₂), slowly add a stoichiometric amount of aqueous hydrobromic acid (HBr).

-

The reaction is exothermic and results in the formation of this compound in solution.

-

Slow evaporation of the resulting solution at room temperature yields fine, needle-like crystals parallel to the monoclinic b-axis.[1] For the original study, crystals with a diameter of approximately 0.08 mm were selected for X-ray analysis.[1]

X-ray Crystallography

The original structure determination was carried out in the 1950s using photographic methods to record the X-ray diffraction pattern.[1] The general workflow for small molecule X-ray crystallography remains conceptually similar, though instrumentation and computational methods have significantly advanced.

Methodology (based on 1950s techniques):

-

Crystal Mounting: A selected single crystal of this compound is mounted on a goniometer head.

-

X-ray Source: A beam of monochromatic X-rays, typically from a copper target (Cu Kα), is directed at the crystal.

-

Data Collection: As the crystal is rotated, the diffracted X-rays are recorded on photographic film using a Weissenberg or similar type of X-ray camera. Multiple photographs are taken to capture the full three-dimensional diffraction data.

-

Data Analysis: The intensities of the diffraction spots on the film are estimated visually or with a densitometer. These intensities are then used to calculate the structure factors.

-

Structure Solution: The positions of the heavy bromide atoms are determined from a Patterson map, which is a Fourier transform of the squared structure factor amplitudes. The positions of the lighter nitrogen atoms are then deduced through a process of trial and error, guided by the Patterson map and chemical intuition.

-

Refinement: The atomic coordinates are refined to achieve the best possible agreement between the observed and calculated structure factors.

Modern crystallographic studies employ automated diffractometers with sensitive electronic detectors (like CCD or CMOS sensors) for data collection and powerful computer programs for direct methods or Patterson-based structure solution and least-squares refinement, leading to more precise and accurate structural models.

Conclusion

The crystal structure of this compound, as determined by X-ray diffraction, reveals a well-ordered three-dimensional lattice governed by ionic and hydrogen bonding interactions. The monoclinic C2/c structure features infinite spiral chains of hydrogen-bonded hydrazinium cations. The molecular geometry of the N₂H₅⁺ ion is characterized by a staggered conformation with an N-N bond length of 1.45 Å. The detailed experimental protocols, from synthesis to crystallographic analysis, provide a framework for understanding how such structural information is obtained. This comprehensive guide serves as a valuable resource for scientists and researchers, offering fundamental data and procedural insights into the solid-state chemistry of this important hydrazine salt.

References

Solubility Profile of Hydrazine Monohydrobromide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hydrazine monohydrobromide in a range of common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing a robust framework for determining solubility through detailed experimental protocols. The information presented herein is intended to empower researchers to generate reliable solubility data tailored to their specific laboratory conditions and research needs.

Introduction to this compound

This compound (N₂H₄·HBr), also known as hydrazinium bromide, is a salt of hydrazine and hydrobromic acid. It is a white, crystalline solid that is known to be hygroscopic.[1][2] This compound and other hydrazine salts are utilized in various chemical syntheses and have been noted as occupational sensitizers, particularly in applications like soldering flux.[3][4] Understanding its solubility in different solvent systems is crucial for its application in organic synthesis, formulation development, and for ensuring safety and proper handling.

Qualitative Solubility Overview

General chemical literature indicates that this compound is soluble in water and lower alcohols, while being insoluble in most other organic solvents.[2][5][6] One source specifies a high solubility in water, on the order of 282.0 g per 100 g of water at 25 °C. However, specific quantitative solubility data for common organic solvents remains largely unreported in readily available scientific literature.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in the common organic solvents listed below is not available in the surveyed literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Hexane |

Experimental Protocols for Solubility Determination

The following protocols outline methodologies for the quantitative determination of this compound solubility. These are generalized procedures that can be adapted to the specific equipment and reagents available in a given laboratory.

Gravimetric Method for Solubility Determination

This method is a straightforward approach for determining the solubility of a solid in a solvent.[7][8][9]

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol, methanol, etc.)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Drying oven

-

Glass vials with airtight seals

Procedure:

-

Saturation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

Phase Separation: Once equilibrated, cease agitation and allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, dry evaporating dish.

-

Drying: Gently evaporate the solvent under a fume hood or in a rotary evaporator. Once the bulk of the solvent is removed, place the evaporating dish in a drying oven at a temperature below the decomposition point of this compound (decomposition may occur above its melting point of 87-92 °C) until a constant weight of the dried solute is achieved.[1][2]

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Weight of dried solute / Volume of supernatant collected) x 100

Analytical Methods for Quantification

For solvents in which this compound has very low solubility, or for higher precision, analytical techniques can be employed to determine the concentration of the saturated solution.

Hydrazine can be quantified spectrophotometrically after derivatization.[10][11][12][13]

Principle: Hydrazine reacts with a chromogenic agent, such as p-dimethylaminobenzaldehyde, in an acidic medium to produce a colored compound. The intensity of the color, which is proportional to the hydrazine concentration, can be measured using a UV-Vis spectrophotometer at a specific wavelength (e.g., 458 nm).[10]

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-4 of the gravimetric method to obtain a clear, saturated solution of this compound in the solvent of interest.

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Add the derivatizing agent (e.g., p-dimethylaminobenzaldehyde solution) to each standard.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Analysis:

-

Take a known volume of the saturated supernatant and dilute it as necessary to fall within the concentration range of the calibration curve.

-

Add the derivatizing agent to the diluted sample.

-

Measure the absorbance of the sample.

-

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original solubility, accounting for any dilution factors.

HPLC offers a highly sensitive and specific method for quantifying hydrazine, often after derivatization.[1][14][15][16][17]

Principle: Hydrazine can be derivatized to form a product that is readily detectable by HPLC, for example, with a UV detector. The concentration is determined by comparing the peak area of the sample to those of known standards.

Procedure:

-

Prepare a Saturated Solution: Obtain a clear, saturated solution as described in the gravimetric method.

-

Derivatization: React a known volume of the saturated supernatant with a suitable derivatizing agent (e.g., salicylaldehyde).[15][17]

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with an appropriate column (e.g., a reverse-phase C18 column) and a suitable mobile phase.

-

Detect the derivatized hydrazine using a UV detector at the appropriate wavelength.

-

-

Quantification: Prepare a calibration curve using derivatized standards of known this compound concentrations. Determine the concentration in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Conclusion

While existing literature provides a qualitative understanding of this compound's solubility, this guide offers detailed experimental protocols to enable researchers to generate the precise quantitative data necessary for their work. The choice of method, whether gravimetric or analytical, will depend on the expected solubility range, the required precision, and the available laboratory instrumentation. Adherence to these protocols will facilitate the generation of a reliable and comprehensive solubility profile for this important chemical compound.

References

- 1. helixchrom.com [helixchrom.com]

- 2. lookchem.com [lookchem.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. This compound | 13775-80-9 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 13775-80-9 [amp.chemicalbook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. scribd.com [scribd.com]

- 10. mt.com [mt.com]

- 11. mt.com [mt.com]

- 12. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Hydrazine Monohydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition pathways of hydrazine monohydrobromide (N₂H₅Br). This compound, a salt of the energetic compound hydrazine, is of significant interest due to its potential applications in various chemical syntheses. A thorough understanding of its thermal behavior is crucial for safe handling, storage, and application. This document synthesizes available data on its decomposition, outlines relevant experimental protocols for its analysis, and presents visual representations of the decomposition process and analytical workflows. While specific quantitative thermal analysis data for this compound is not extensively available in peer-reviewed literature, this guide draws upon data from analogous hydrazinium salts and general principles of thermal decomposition to provide a robust framework for researchers.

Introduction

Hydrazine and its derivatives are widely used in chemical synthesis and as energetic materials. The salt formation, as in this compound, can significantly alter the stability and decomposition characteristics of the parent molecule. This guide aims to provide a detailed technical resource on the thermal properties of this compound, addressing its stability under thermal stress and the nature of its decomposition products. This information is critical for professionals in research and development who may handle or utilize this compound.

Thermal Stability of this compound

The thermal stability of hydrazinium salts is influenced by the nature of the anion. The decomposition process for many hydrazinium salts is initiated by the dissociation of the salt into hydrazine and the corresponding acid in the molten state[1]. In the case of this compound, this initial step would be the dissociation into hydrazine (N₂H₄) and hydrogen bromide (HBr).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

While specific TGA/DSC data for this compound is sparse in the available literature, the thermal behavior can be inferred from related hydrazinium halides. The decomposition is expected to be an exothermic process. For comparison, a study on a more complex molecule containing a hydrazinium bromide moiety reported a DSC peak at 210 °C, suggesting the onset of significant thermal events around this temperature[2].

The decomposition is likely to occur in multiple stages, with the initial mass loss corresponding to the volatilization and decomposition of the dissociated hydrazine and hydrogen bromide.

Table 1: Anticipated Thermal Decomposition Data for this compound (based on analogous compounds)

| Parameter | Expected Value/Range | Remarks |

| Melting Point | 87-92 °C | Leads into decomposition. |

| Onset Decomposition Temp. (TGA) | ~150 - 200 °C | Dependent on heating rate and atmosphere. |

| Peak Decomposition Temp. (DSC) | ~200 - 250 °C | Exothermic peak expected. |

| Major Mass Loss Region | 150 - 300 °C | Corresponds to the primary decomposition. |

| Residue at 500 °C | Near 0% | In an inert atmosphere. |

Note: The values in this table are estimates based on the behavior of similar hydrazinium salts and should be confirmed by experimental analysis.

Decomposition Products of this compound

The decomposition of this compound is expected to yield a mixture of gaseous products. The initial dissociation into hydrazine and hydrogen bromide will be followed by the decomposition of these entities.

The thermal decomposition of hydrazine itself can proceed through various pathways, yielding ammonia (NH₃), nitrogen (N₂), and hydrogen (H₂)[3]. The presence of hydrogen bromide can lead to further reactions. A safety data sheet for this compound lists nitrogen oxides (NOx) and hydrogen bromide (HBr) as hazardous decomposition products. The formation of NOx would imply the presence of an oxidizing atmosphere (air).

Based on studies of similar hydrazinium salts, the expected decomposition products in an inert atmosphere are:

-

Ammonia (NH₃)

-

Nitrogen (N₂)

-

Hydrogen (H₂)

-

Hydrogen Bromide (HBr)

In the presence of air, additional products may include:

-

Nitrogen oxides (NOx)

-

Water (H₂O)

Proposed Decomposition Pathway

The thermal decomposition of this compound likely follows a multi-step pathway. The initial endothermic melting is followed by an equilibrium dissociation. The subsequent decomposition of hydrazine is a complex exothermic process.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on the thermal stability of energetic materials.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample (1-5 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment should be conducted under a controlled atmosphere, typically high-purity nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: A linear heating rate, typically between 5 and 20 °C/min, is applied from ambient temperature to a final temperature of around 500 °C.

-

Data Analysis: The mass loss as a function of temperature is recorded. The onset temperature of decomposition and the percentage mass loss for each decomposition step are determined from the TGA curve.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample (1-3 mg) is hermetically sealed in an aluminum or gold-plated stainless steel pan. A pinhole in the lid is often used for energetic materials to allow for the escape of gaseous products and prevent pressure buildup.

-

Reference: An empty, hermetically sealed pan is used as a reference.

-

Atmosphere: A controlled atmosphere of high-purity nitrogen or argon is maintained at a constant flow rate.

-

Heating Program: The same heating rate as in the TGA analysis is used to allow for direct comparison of the thermal events.

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The onset temperature, peak temperature, and enthalpy of decomposition (ΔH) are determined from the DSC curve.

TGA Coupled with Mass Spectrometry (TGA-MS)

To identify the gaseous decomposition products, the outlet of the TGA is coupled to a mass spectrometer via a heated transfer line.

-

TGA Protocol: The TGA experiment is performed as described in section 5.1.

-

Mass Spectrometer: A quadrupole mass spectrometer is typically used.

-

Data Acquisition: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range (e.g., 1-100 amu) continuously throughout the TGA experiment. The ion currents for specific m/z values corresponding to the expected decomposition products (e.g., m/z 17 for NH₃, 28 for N₂, 2 for H₂, 80/82 for HBr) are monitored as a function of temperature.

-

Data Analysis: The evolution profiles of the different gaseous products are correlated with the mass loss steps observed in the TGA data.

Safety Considerations

Hydrazine and its salts are energetic materials and should be handled with extreme caution. The decomposition of this compound can be rapid and exothermic, potentially leading to a thermal runaway. All thermal analyses should be performed on small sample sizes, and appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, must be taken. The gaseous decomposition products, particularly hydrogen bromide and potential nitrogen oxides, are corrosive and toxic.

Conclusion

This technical guide has provided a detailed overview of the thermal stability and decomposition of this compound based on available scientific literature and established principles of thermal analysis. While specific, comprehensive experimental data for this compound is limited, a plausible decomposition pathway and expected thermal behavior have been outlined. The primary decomposition is likely initiated by dissociation into hydrazine and hydrogen bromide, followed by the exothermic decomposition of hydrazine. The principal decomposition products in an inert atmosphere are expected to be ammonia, nitrogen, hydrogen, and hydrogen bromide. The provided experimental protocols for TGA, DSC, and TGA-MS offer a robust framework for researchers to conduct their own detailed investigations into the thermal properties of this and related energetic materials. A thorough experimental characterization is highly recommended to establish precise quantitative data for safe handling and application.

References

Spectroscopic Profile of Hydrazine Monohydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Hydrazine Monohydrobromide (H₅BrN₂), a compound of interest in various chemical syntheses. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables provide a structured summary of the available spectroscopic data for this compound. Due to the limited availability of public data for this specific salt, the information presented is based on typical spectroscopic behavior of similar hydrazine salts and general principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | DMSO-d₆ | ~7.0 - 9.0 | Singlet (broad) |

| ¹³C | DMSO-d₆ | Not Applicable | - |

Table 2: Infrared (IR) Spectroscopy Data

Note: The following IR absorption bands are characteristic of hydrazinium salts. The exact peak positions for this compound may vary slightly.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching vibrations (νₙ₋ₕ) of the hydrazinium ion (NH₂NH₃⁺) |

| 1600 - 1500 | Medium | N-H bending vibrations (δₙ₋ₕ) |

| 1100 - 1000 | Medium | N-N stretching vibration (νₙ₋ₙ) |

Table 3: Mass Spectrometry (MS) Data

Note: As an inorganic salt, this compound is not typically analyzed by conventional electron ionization mass spectrometry. The expected m/z values would correspond to the hydrazine cation and its fragments.

| m/z | Relative Intensity | Assignment |

| 33 | Major | [N₂H₅]⁺ |

| 32 | Minor | [N₂H₄]⁺ |

| 31 | Minor | [N₂H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of hygroscopic solid samples.

NMR Spectroscopy

A standard protocol for obtaining a ¹H NMR spectrum of a hygroscopic solid like this compound is as follows:

Infrared (IR) Spectroscopy

Due to the hygroscopic nature of this compound, the Potassium Bromide (KBr) pellet method is recommended for obtaining a high-quality IR spectrum.

Understanding the reactivity of the hydrazinium ion in Hydrazine monohydrobromide.

An In-depth Technical Guide to the Reactivity of the Hydrazinium Ion in Hydrazine Monohydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the hydrobromide salt of hydrazine, serves as a crucial reagent and building block in synthetic organic chemistry and pharmaceutical development. The reactivity of this compound is fundamentally governed by the chemical behavior of its constituent cation, the hydrazinium ion ([N₂H₅]⁺). This technical guide provides a comprehensive examination of the hydrazinium ion's reactivity, including its acidic properties, redox behavior, and its role in nucleophilic reactions via equilibrium with free hydrazine. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a practical resource for laboratory professionals.

Introduction

This compound (CAS 13775-80-9), also known as hydrazinium bromide, is a salt formed by the protonation of one of the nitrogen atoms of hydrazine (H₂N-NH₂) by hydrobromic acid.[1][2] The resulting hydrazinium cation, [H₂N-NH₃]⁺, is isoelectronic with ethylamine and is the primary species present in the solid salt and in acidic aqueous solutions.[3] Understanding the reactivity of this ion is critical for its effective application in various chemical transformations, from its use as a reducing agent to its role as a precursor for the synthesis of complex heterocyclic molecules vital to the pharmaceutical industry.[4][5] This document outlines the core chemical principles governing the hydrazinium ion's function.

Physicochemical Properties of this compound

The bulk properties of the salt are essential for its handling, storage, and use in experimental setups. The following table summarizes key quantitative data.

| Property | Value | References |

| Molecular Formula | H₅BrN₂ (or H₄N₂·HBr) | [1][6] |

| Molecular Weight | 112.96 g/mol | [1][6] |

| Appearance | White to off-white crystalline flakes or powder | [1][6] |

| Melting Point | 87-92 °C | [1][7] |

| Boiling Point | 190 °C | [1] |

| Solubility | Soluble in water (3260 g/L) and lower alcohols. Insoluble in most organic solvents. | [1][7] |

| Sensitivity | Hygroscopic, Air & Light Sensitive | [1] |

| Storage Temperature | Store below +30°C, under inert gas | [1] |

Core Reactivity of the Hydrazinium Ion

The chemical behavior of the hydrazinium ion can be categorized into three main areas: its acidic nature, its function as a reducing agent, and its participation in nucleophilic reactions through its conjugate base.

Acid-Base Chemistry

The hydrazinium ion is a weak acid that exists in equilibrium with its conjugate base, hydrazine (N₂H₄).[3] This equilibrium is fundamental to its reactivity, as it dictates the concentration of the highly nucleophilic free hydrazine in solution.

The dissociation is as follows: [N₂H₅]⁺ + H₂O ⇌ N₂H₄ + H₃O⁺

The acidity of the hydrazinium ion is quantified by its pKa.

-

At 25 °C (298.15 K), the pKa is approximately 7.93 - 8.1 .[3][8]

-

The pKa is temperature-dependent and can be described over the range of 0–80 °C by the equation: pKa = (2600 ± 30)/T – (0.771 ± 0.099) , where T is the temperature in Kelvin.[9][10]

This acidic nature means that in solutions with a pH below its pKa, the hydrazinium cation is the predominant species. To generate a significant concentration of free hydrazine for nucleophilic attack, a base is typically added to shift the equilibrium.

Caption: Acid-base equilibrium of the hydrazinium ion.

Redox Chemistry: A Versatile Reducing Agent

Hydrazine and its protonated form are effective reducing agents, with the thermodynamic driving force being the formation of highly stable dinitrogen gas (N₂).[4][11] In acidic solution, the hydrazinium ion is oxidized to nitrogen gas according to the following half-reaction:

N₂H₅⁺(aq) → N₂(g) + 5H⁺(aq) + 4e⁻ (E° = 0.23 V)[12]

This reducing power is harnessed in numerous applications:

-

Reduction of Metal Ions: It can reduce salts of less active metals, such as silver, platinum, and palladium, to their elemental forms. This property is applied in processes like electroless nickel plating.[4]

-

Organic Synthesis: Hydrazine is a key reagent in the Wolff-Kishner reduction , which converts the carbonyl group of ketones and aldehydes into a methylene group (-CH₂-).[13][14]

-

Oxygen Scavenging: It is used to remove dissolved oxygen from boiler water, preventing corrosion.[11]

Nucleophilic Reactivity via Hydrazine

While the hydrazinium ion itself is not nucleophilic, the free hydrazine generated from its deprotonation is a potent nucleophile due to the alpha effect. This reactivity is central to its role in forming new carbon-nitrogen bonds.

A cornerstone reaction is the formation of hydrazones from aldehydes and ketones. This condensation reaction is typically catalyzed by a small amount of acid and is a critical first step in reactions like the Wolff-Kishner reduction.[15][16] The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon.[16]

Hydrazine derivatives are also foundational in modern drug discovery:

-

Heterocycle Synthesis: They are precursors for building heterocyclic rings like pyrazoles and pyridazines, which are common scaffolds in pharmaceuticals such as the antifungal fluconazole and the anti-cancer drug anastrozole.[4][5]

-

Aza-Peptide Synthesis: Replacing the α-carbon of an amino acid with a nitrogen atom creates an "aza-peptide," a peptide mimetic with enhanced stability against biodegradation. Hydrazine derivatives are key building blocks for these structures.[5]

-

"Click Chemistry": The condensation of hydrazines with carbonyl compounds is a reliable and high-yield reaction, fitting the principles of "click chemistry" for the rapid synthesis of compound libraries.[5]

Key Experimental Protocols

Synthesis of this compound

This protocol describes the preparation of hydrazinium bromide from hydrazine and hydrobromic acid.[1][2]

Materials:

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Aqueous hydrobromic acid (HBr, 48% w/w)

-

Deionized water

-

Ethanol (for washing)

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

Procedure:

-

In a fume hood, dilute a calculated amount of hydrazine hydrate with deionized water in a flask placed in an ice bath.

-

Slowly add an equimolar amount of aqueous hydrobromic acid dropwise to the stirring hydrazine solution. The reaction is exothermic; maintain the temperature below 10 °C.

-

Monitor the pH of the solution. The addition is complete when the solution is neutral to slightly acidic (pH ~6-7).

-

Remove the solution from the ice bath and concentrate it under reduced pressure using a rotary evaporator until crystals begin to form.

-

Cool the concentrated solution in an ice bath to induce complete crystallization.

-

Collect the white crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the crystals under vacuum to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

General Protocol for Hydrazone Formation

This procedure outlines the condensation of a carbonyl compound with hydrazine (generated in situ from this compound) to form a hydrazone.

Materials:

-

Aldehyde or ketone

-

This compound

-

Sodium acetate (or other mild base)

-

Ethanol or methanol as solvent

-

Reflux apparatus

Procedure:

-

Dissolve the carbonyl compound in ethanol in a round-bottom flask.

-

Add a slight molar excess (1.1 equivalents) of this compound and an equimolar amount of sodium acetate (relative to the hydrazinium salt) to the solution. The base deprotonates the hydrazinium ion to generate free hydrazine.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 13775-80-9 [chemicalbook.com]

- 3. Hydrazinium - Wikipedia [en.wikipedia.org]

- 4. Hydrazine - Wikipedia [en.wikipedia.org]

- 5. Hydrazine Building Blocks - Enamine [enamine.net]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. brainly.com [brainly.com]

- 9. pKa of the hydrazinium ion and the reaction of hydrogen atoms with hydrazine in aqueous solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 10. pKa of the hydrazinium ion and the reaction of hydrogen atoms with hydrazine in aqueous solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. Hydrazine is useful as a reducing agent. In acid solution, the hydraziniu.. [askfilo.com]

- 13. Hydrazine [organic-chemistry.org]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Hydrazine Monohydrobromide: Commercial Sources, Purity, and Experimental Applications

This technical guide provides an in-depth overview of Hydrazine monohydrobromide (CAS RN: 13775-80-9), a chemical compound relevant to researchers, scientists, and professionals in drug development. The document details its commercial availability, purity grades, and key experimental protocols, including synthesis and analytical methods.

Commercial Availability and Purity Grades

This compound is available from several commercial suppliers in various purity grades and formulations. It is primarily intended for professional manufacturing, research laboratories, and industrial or commercial usage.[1][2] It is classified as a dangerous good for transport and may incur additional shipping charges.[3]

The following table summarizes the commercial sources and typical purity grades available for this compound.

| Supplier | Product Description | Purity Grade | CAS Number | Reference |

| TCI America | This compound | >98.0%(T) | 13775-80-9 | [1][4] |

| TCI America | This compound (ca. 50% in Water) | ca. 50% in Water | 13775-80-9 | [2][5] |

| Sigma-Aldrich | This compound | ≥98% | 13775-80-9 | [6][7] |

| CP Lab Safety | This compound | min 98% (T) | 13775-80-9 | [8] |

| Santa Cruz Biotechnology | This compound | N/A | 13775-80-9 | [3] |

| Career Henan Chemical Co. | This compound | 99% | 13775-80-9 | [9] |

| Chemos GmbH & Co. KG | This compound | N/A | 13775-80-9 |

Physicochemical Properties

This compound, also known as hydrazinium monobromide, is the hydrobromide salt of hydrazine.[9]

| Property | Value | Reference |

| Molecular Formula | H₄N₂·HBr | [3][8] |

| Molecular Weight | 112.96 g/mol | [8] |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 86.0 to 90.0 °C | |

| Solubility | Soluble in water | |

| Synonyms | Hydrazinium Monobromide, Hydrazine hydrobromide | [4][8][9] |

Safety and Handling Considerations: this compound is a hazardous substance. It is fatal in contact with skin and toxic if swallowed or inhaled. It causes severe skin burns and eye damage and is suspected of damaging fertility, causing genetic defects, and causing cancer. It is sensitive to light and air and is hygroscopic. Appropriate personal protective equipment (PPE) should be worn, and it should be handled in a well-ventilated area.

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of hydrazine and its salts.

A common method for the preparation of this compound involves the acid-base reaction between hydrazine and hydrobromic acid.[9]

Methodology: The synthesis can be performed by the controlled addition of aqueous hydrobromic acid to an aqueous solution of hydrazine.[9] The resulting salt can then be isolated by crystallization.

The logical workflow for this synthesis is depicted below.

Methodology via Distillation: One patented process involves reducing TOC in aqueous hydrazine hydrate solutions through a two-step distillation process.[10]

-

First Step: An aqueous solution of a salt (e.g., chloride, sulfate) is added to the impure hydrazine hydrate solution. The mixture is distilled, causing the majority of TOC constituents to be distilled out along with the water.[10]

-

Second Step: The remaining mixture of salt and concentrated hydrazine hydrate from the column bottom is then subjected to a second distillation to separate the purified hydrazine hydrate from the salt.[10]

Methodology via Solid Adsorbent: Another purification method involves treating the impure aqueous hydrazine hydrate solution with a solid adsorbent material.[11] This material consists of microporous particles, such as purely carbon compounds or certain polymers, which can remove by-products like ketones, alcohols, amines, hydrazones, and azines.[11]

Accurate analysis of hydrazine is critical. Spectrophotometric methods, gas chromatography (GC), and high-performance liquid chromatography (HPLC) are commonly used.[12] Due to the reactivity of hydrazine, analysis often involves a derivatization step to form a stable compound for quantification.[13]

OSHA-Validated HPLC Protocol (Adapted for Hydrazine): This method involves derivatization with benzaldehyde to form benzalazine, which is then quantified by HPLC with a UV detector.[14]

1. Sample Preparation and Extraction:

-

Samples containing hydrazine are collected.

-

The hydrazine is extracted from the sample matrix using an appropriate aqueous solution (e.g., buffered EDTA disodium solution or dilute sulfuric acid).[13][14]

2. Derivatization:

-

An aliquot of the sample extract is transferred to a vial.[13]

-

A solution of benzaldehyde in methanol is added to the vial.[13] The hydrazine reacts with benzaldehyde to form the stable derivative, benzalazine.

-

The reaction is typically allowed to proceed for a set time (e.g., 5 minutes) before being heated (e.g., 30 minutes at 80°C) to ensure completion.[13]

3. HPLC Analysis:

-

Mobile Phase: A suitable mixture, such as acetonitrile and water.

-

Column: A C18 reverse-phase column is typically used.

-

Detector: UV detector, with the wavelength set for optimal detection of benzalazine.

-

Quantification: The concentration of hydrazine in the original sample is determined by comparing the peak area of the benzalazine derivative to a calibration curve prepared from standards of known concentration.[14]

The workflow for this analytical protocol is visualized below.

References

- 1. calpaclab.com [calpaclab.com]

- 2. sciedco.ca [sciedco.ca]

- 3. scbt.com [scbt.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. H1517-25G - this compound (ca . 50% in Water) | Chem-Supply | Australia [shop.chemsupply.com.au]

- 6. Hydrazene | Sigma-Aldrich [sigmaaldrich.com]

- 7. 肼 单氢溴酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound | 13775-80-9 [chemicalbook.com]

- 10. US4963232A - Process for producing a purified hydrazine hydrate - Google Patents [patents.google.com]

- 11. EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions - Google Patents [patents.google.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. osha.gov [osha.gov]

- 14. osha.gov [osha.gov]

Handling and Storage of Hydrazine Monohydrobromide: A Technical Guide for Research Laboratories

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for Hydrazine monohydrobromide in a research laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Chemical and Physical Properties

This compound is a white crystalline powder that is soluble in water.[1][2] It is crucial to understand its physical and chemical properties to handle it safely.

| Property | Value | Reference |

| CAS Number | 13775-80-9 | [1] |

| Molecular Formula | H₄N₂·HBr | [3] |

| Molecular Weight | 112.96 g/mol | [3] |

| Appearance | White crystalline powder/flakes | [1][2] |

| Melting Point | 87-92 °C | [4] |

| Boiling Point | 190 °C | [2] |

| Solubility | Soluble in water and lower alcohols; insoluble in most organic solvents. | [2] |

| Stability | Stable under normal conditions.[4] | |

| Sensitivity | Hygroscopic, light-sensitive, and air-sensitive. | [2] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance and presents significant health risks upon exposure.[1] It is toxic if swallowed, in contact with skin, or inhaled.[5][6] The substance is corrosive and can cause severe skin burns and eye damage.[1][6] It is also suspected of causing genetic defects and cancer and may damage fertility or the unborn child.[6]

Summary of Health Hazards:

-

Acute Toxicity: Toxic by ingestion, dermal contact, and inhalation.[5][6]

-

Sensitization: May cause an allergic skin reaction.[6]

-

Mutagenicity: Suspected of causing heritable genetic damage.[1][6]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[6]

-

Organ Damage: Causes damage to organs and may cause drowsiness or dizziness.[6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

| PPE Category | Specification | Reference |

| Hand Protection | Nitrile or other chemical-protective gloves (e.g., Neoprene, Butyl rubber). | [7][8][9] |

| Eye Protection | Chemical safety goggles or a full-face shield.[1][7] | |

| Skin and Body Protection | A flame-resistant lab coat and a chemical-resistant apron. | [8][10][11] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if exposure limits are exceeded or if dust is generated. All handling should ideally be within a chemical fume hood.[4][7] |

Handling and Storage Protocols

Strict protocols must be followed for the safe handling and storage of this compound.

Handling

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][12]

-

Personal Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4][13]

-

General Handling: Avoid all personal contact, including inhalation of dust.[1] Use spark-proof tools and avoid generating dust.[1][8]

Storage

-

General Storage: Store in a cool, dry, and well-ventilated area in a tightly closed, original container.[8][14] The storage area should be locked up.[4]

-

Incompatible Materials: Store away from strong bases, oxidizing agents, acids, and metal oxides (e.g., iron, copper).[1][9]

-

Conditions to Avoid: Protect from moisture, direct sunlight, and heat.[5][8] Storage under an inert atmosphere, such as nitrogen, is recommended.[8]

Experimental Protocols

Weighing and Preparing Solutions

Objective: To safely weigh solid this compound and prepare an aqueous solution.

Methodology:

-

Don all required PPE as specified in Section 3.

-

Perform all operations within a certified chemical fume hood.[7]

-

Place a calibrated analytical balance inside the fume hood.

-

Carefully transfer the required amount of this compound from the stock container to a pre-tared weighing vessel using a clean spatula.

-

Close the stock container immediately and securely.

-

To prepare a solution, slowly add the weighed solid to the solvent (e.g., deionized water) in a suitable flask, stirring gently to dissolve.

-

Once dissolved, cap the flask and label it clearly with the chemical name, concentration, date, and hazard symbols.

-

Clean the spatula and weighing vessel thoroughly within the fume hood.

-

Dispose of any contaminated materials as hazardous waste.

-

Remove PPE and wash hands thoroughly.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][13] | |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][13] | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4] | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][13] |

Spill and Leak Procedures

Do not attempt to clean up large spills of this compound yourself.[7]

For Minor Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure you are wearing appropriate PPE, including respiratory protection.

-

Use dry clean-up procedures; avoid generating dust.[1]

-

Carefully sweep or vacuum the spilled solid into a suitable, labeled container for disposal. A HEPA-filtered vacuum is recommended.[1]

-

Decontaminate the spill area with a suitable neutralizing agent if available, followed by a thorough wash.

-

Dispose of all contaminated materials as hazardous waste.

For Major Spills:

-

Evacuate the area immediately and alert others.[10]

-

Contact your institution's emergency response team.[7]

-

Prevent entry into the affected area.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[8]

-

Collect waste in a clearly labeled, sealed container.

-

Store waste containers in a designated, secure area away from incompatible materials.

-

Arrange for disposal through your institution's environmental health and safety office.[8]

Visual Guides

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Workflow for handling a this compound spill.

Caption: Storage guidelines for this compound.

Caption: Personal Protective Equipment for handling this compound.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 9. arxada.com [arxada.com]

- 10. ehs.ucsb.edu [ehs.ucsb.edu]

- 11. safety.charlotte.edu [safety.charlotte.edu]

- 12. artscimedia.case.edu [artscimedia.case.edu]

- 13. tcichemicals.com [tcichemicals.com]

- 14. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to Hydrazine Monohydrobromide

This technical guide provides a comprehensive overview of Hydrazine Monohydrobromide, including its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound, a hydrobromide salt of hydrazine, is a versatile reagent in chemical synthesis.[1]

-

IUPAC Name: hydrazine;hydrobromide[3]

-

Synonyms: Hydrazinium monobromide, Hydrazine hydrobromide[1][3]

-

Molecular Formula: H₅BrN₂[1]

-

Molecular Weight: 112.96 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Melting Point | 87-92 °C | [1] |

| Boiling Point | 190 °C | [1] |

| Density | 2.300 g/cm³ | [1] |

| Solubility | Soluble in water and lower alcohols; insoluble in most organic solvents. | [1] |

| Appearance | White monoclinic crystalline flakes. | [1] |

Synthesis and Experimental Protocols

Synthesis of this compound

Conceptual Experimental Protocol:

-

Reaction: N₂H₄ + HBr → N₂H₅Br

-

Reagents:

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Hydrobromic acid (HBr), aqueous solution

-

-

Procedure:

-

In a well-ventilated fume hood, a solution of hydrazine hydrate is cooled in an ice bath.

-

Stoichiometric amount of hydrobromic acid is added dropwise to the hydrazine solution with constant stirring. The temperature should be monitored and maintained at a low level to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to stir for a specified period to ensure complete reaction.

-

The resulting solution is then concentrated under reduced pressure to remove water.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield purified this compound crystals.

-

The crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

-

A visual representation of this conceptual synthesis workflow is provided below.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of various organic compounds.[1]

Synthesis of Heterocyclic Compounds

It is utilized in the synthesis of compounds such as 2-(2′-furoyl)-4(5)-(2′-furanyl)-1H-imidazole (FFI).[1]

Inorganic Synthesis

This compound is employed in the synthesis of bromostannates and bromostannites through reaction with tin bromide.[1]

Role in Drug Discovery

While specific drug development pathways involving this compound are not extensively documented, the broader class of hydrazines and their derivatives are of significant interest in medicinal chemistry. They serve as key building blocks for synthesizing a wide range of biologically active molecules.

One related compound, hydralazine, which also contains a hydrazine moiety, has been shown to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway.[5] This pathway is a critical regulator of cellular defense against oxidative stress. The activation of this pathway by hydralazine suggests a potential, though not directly confirmed, area of investigation for other hydrazine-containing compounds like this compound.

The diagram below illustrates a simplified representation of the Nrf2-ARE signaling pathway, which could be a hypothetical target for investigation with hydrazine derivatives.

Caption: Simplified Nrf2-ARE pathway, a potential area of study for hydrazine compounds.

Analytical Methods